molecular formula C17H21N3O2 B7506221 N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide

N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide

カタログ番号 B7506221
分子量: 299.37 g/mol
InChIキー: CMEVJDYZSYWMDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide, commonly known as Moxetumomab pasudotox, is a recombinant immunotoxin that is used in the treatment of hairy cell leukemia. It is a fusion protein that targets CD22, a protein that is expressed on the surface of B-cells. Once bound to CD22, Moxetumomab pasudotox is internalized and inhibits protein synthesis, leading to cell death.

作用機序

Moxetumomab pasudotox targets CD22, a protein that is expressed on the surface of B-cells. Once bound to CD22, Moxetumomab pasudotox is internalized and inhibits protein synthesis by catalyzing the ADP-ribosylation of elongation factor 2, a protein that is essential for protein synthesis. This leads to cell death by apoptosis.
Biochemical and Physiological Effects:
Moxetumomab pasudotox has been shown to have potent anti-tumor activity in preclinical and clinical studies. In addition to its anti-tumor effects, Moxetumomab pasudotox has also been shown to have immunomodulatory effects, such as the induction of cytokine release and the activation of T-cells. However, Moxetumomab pasudotox can also cause toxicity, such as capillary leak syndrome and liver toxicity, which can limit its use in clinical settings.

実験室実験の利点と制限

Moxetumomab pasudotox has several advantages for lab experiments, such as its specificity for CD22-expressing cells and its potent anti-tumor activity. However, Moxetumomab pasudotox can also be difficult to produce and purify, which can limit its use in certain experiments. In addition, the toxicity of Moxetumomab pasudotox can also be a limitation in some experiments.

将来の方向性

There are several future directions for the use of Moxetumomab pasudotox. One potential direction is the development of combination therapies that can enhance the anti-tumor activity of Moxetumomab pasudotox. Another potential direction is the use of Moxetumomab pasudotox in the treatment of other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, the development of new immunotoxins that target other proteins expressed on the surface of B-cells could also be a future direction for research.

合成法

Moxetumomab pasudotox is a fusion protein that is composed of the Fv portion of an anti-CD22 monoclonal antibody and a truncated form of Pseudomonas aeruginosa exotoxin A. The gene for the fusion protein is cloned into a bacterial expression vector, and the protein is expressed in Escherichia coli. The protein is then purified using a series of chromatography steps, including affinity chromatography, ion exchange chromatography, and size exclusion chromatography.

科学的研究の応用

Moxetumomab pasudotox has been extensively studied in preclinical and clinical trials for the treatment of hairy cell leukemia. In a phase III clinical trial, Moxetumomab pasudotox was shown to be superior to standard of care in terms of overall response rate and durable complete response rate. In addition to its use in hairy cell leukemia, Moxetumomab pasudotox has also been studied for the treatment of other B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.

特性

IUPAC Name

N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-3-5-15(6-4-12)20-16(11-13(2)19-20)18-17(21)14-7-9-22-10-8-14/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEVJDYZSYWMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。